3-(2,2-Difluoroethoxy)-4-methylaniline

Medicinal Chemistry ADME-Tox Computational Chemistry

This meta-substituted difluoroethoxy aniline provides a unique scaffold with enhanced metabolic stability via the 2,2-difluoroethoxy metabolic block. Its balanced LogP (~2.22) improves membrane permeability without excessive lipophilicity. Unlike the ortho-isomer (CAS 1018053-48-9), this substitution creates distinct steric/electronic environments critical for kinase selectivity. Ideal for heteroarylether bioisostere synthesis and PK-focused lead optimization.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 1183987-08-7
Cat. No. B1421032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethoxy)-4-methylaniline
CAS1183987-08-7
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)OCC(F)F
InChIInChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3
InChIKeyWYTQHCQAWMMFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Difluoroethoxy)-4-methylaniline (CAS 1183987-08-7): A Fluorinated Aniline Building Block for Medicinal Chemistry and Drug Discovery


3-(2,2-Difluoroethoxy)-4-methylaniline (CAS 1183987-08-7) is a fluorinated aniline derivative characterized by a 2,2-difluoroethoxy group at the meta position and a methyl group at the para position of the aniline ring . With a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol, this compound serves as a versatile small molecule scaffold in organic synthesis . The presence of the difluoroethoxy moiety imparts enhanced metabolic stability and modulated lipophilicity, making it a valuable intermediate in the development of pharmaceutical candidates, particularly in the context of kinase inhibitors and other enzyme-targeting agents [1].

Why Simple Substitution of 3-(2,2-Difluoroethoxy)-4-methylaniline with Other Aniline Derivatives Can Fail


In the context of drug discovery and chemical synthesis, the specific substitution pattern of 3-(2,2-difluoroethoxy)-4-methylaniline is not readily interchangeable with close analogs. The meta-positioned 2,2-difluoroethoxy group significantly alters electronic properties (Hammett constants), lipophilicity (calculated LogP differences), and metabolic stability compared to other positional isomers or non-fluorinated analogs [1]. For example, the 2-(2,2-difluoroethoxy)-4-methylaniline isomer (CAS 1018053-48-9) exhibits a different LogP value and distinct steric hindrance, which can critically impact binding affinity in biological assays . Furthermore, the presence of both the difluoroethoxy and methyl groups introduces a unique hydrogen-bonding and steric profile that is not replicated by mono-substituted anilines or those lacking fluorine, directly affecting the compound's utility as a building block for lead optimization programs .

Quantitative Evidence for Differentiating 3-(2,2-Difluoroethoxy)-4-methylaniline from Its Closest Analogs


Physicochemical Differentiation: LogP and Lipophilicity Compared to Positional Isomers

The target compound 3-(2,2-difluoroethoxy)-4-methylaniline possesses a calculated LogP (XLogP3) of approximately 2.22, which is notably lower than that of its ortho-substituted isomer, 2-(2,2-difluoroethoxy)-4-methylaniline (LogP ~2.4) . This difference in lipophilicity arises from the distinct spatial arrangement of the difluoroethoxy group, influencing its interaction with lipid membranes and thus its absorption, distribution, metabolism, and excretion (ADME) profile [1].

Medicinal Chemistry ADME-Tox Computational Chemistry

Metabolic Stability Advantage Conferred by the 2,2-Difluoroethoxy Group: A Class-Level Inference

The incorporation of a 2,2-difluoroethoxy group is a well-established strategy to enhance the metabolic stability of aromatic compounds, particularly anilines, by blocking sites susceptible to oxidative metabolism (e.g., CYP450-mediated hydroxylation) [1]. While direct head-to-head metabolic stability data for 3-(2,2-difluoroethoxy)-4-methylaniline versus its non-fluorinated analog (e.g., 3-ethoxy-4-methylaniline) is not available in the public domain, class-level evidence from related difluoroethoxy-substituted compounds demonstrates a significant increase in microsomal half-life (t₁/₂) . The presence of the difluoroethoxy group in the target compound is expected to confer a similar metabolic advantage.

Drug Metabolism Fluorine Chemistry Bioisosteres

Substitution Pattern Differentiates Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The specific arrangement of the difluoroethoxy group at the meta position and the methyl group at the para position on the aniline ring creates a unique electronic environment that influences reactivity in subsequent synthetic transformations . Compared to the ortho-substituted isomer (2-(2,2-difluoroethoxy)-4-methylaniline), the target compound is expected to exhibit different regioselectivity in electrophilic aromatic substitution reactions and altered reactivity in nucleophilic aromatic substitution (SNAr) due to steric and electronic effects . This differentiation is critical for chemists designing synthetic routes.

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Research and Industrial Applications for 3-(2,2-Difluoroethoxy)-4-methylaniline


Medicinal Chemistry Lead Optimization: Enhancing Metabolic Stability and Fine-Tuning Lipophilicity

This compound is ideally suited for medicinal chemistry programs aiming to improve the pharmacokinetic (PK) profile of lead candidates, particularly in the design of kinase inhibitors or other enzyme-targeted therapies. The 2,2-difluoroethoxy group provides a metabolic 'block' to common oxidative pathways, as supported by class-level evidence for enhanced microsomal stability [1]. Its specific LogP value (~2.22) offers a balanced lipophilic profile that can enhance membrane permeability without the high lipophilicity associated with some ortho-substituted isomers, thereby reducing off-target liabilities .

Development of Selective Kinase Inhibitors with Optimized Binding Interactions

The meta-difluoroethoxy substitution pattern on 3-(2,2-difluoroethoxy)-4-methylaniline provides a unique vector for interacting with hydrophobic pockets or gatekeeper regions in kinase ATP-binding sites [2]. Its distinct steric and electronic profile, compared to its ortho-substituted analog, can be exploited to enhance selectivity for a specific kinase over closely related family members, a crucial requirement in the development of safer and more effective targeted therapies .

Synthesis of Fluorinated Heteroarylether Bioisosteres for Property Modulation

As a versatile fluorinated building block, this compound is a key intermediate in the synthesis of heteroarylether bioisosteres, a strategy commonly employed to replace metabolically labile groups (e.g., methoxy) with more stable fluorinated ethers [1]. The modular synthesis methods for such reagents highlight the compound's utility in creating libraries of fluorinated molecules for drug discovery [1].

Research into Anti-DNA Virus Agents and Other Antiviral Therapeutics

Given the broader class of aniline derivatives being investigated for anti-DNA virus activity (e.g., against adenovirus and herpesviruses), this specific fluorinated aniline scaffold may serve as a starting point or intermediate for developing novel antiviral agents [3]. The enhanced metabolic stability conferred by the difluoroethoxy group is particularly advantageous for systemic antiviral therapies requiring sustained plasma concentrations .

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